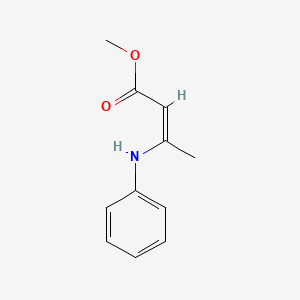
1,5-Pentanediol dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanediol dibenzoate is an organic compound that has garnered attention for its potential applications as a plasticizer. This compound is a derivative of 1,5-pentanediol, where both hydroxyl groups are esterified with benzoic acid. It is known for its effectiveness in enhancing the flexibility and durability of polymers, particularly polyvinyl chloride (PVC) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Pentanediol dibenzoate can be synthesized through the esterification of 1,5-pentanediol with benzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Pentanediol dibenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the benzoate groups are exchanged with other ester groups .
Common Reagents and Conditions:
Esterification: Benzoic acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols or other esters, acid or base catalysts.
Major Products Formed:
Hydrolysis: 1,5-pentanediol and benzoic acid.
Transesterification: New esters formed by exchanging the benzoate groups.
Applications De Recherche Scientifique
1,5-Pentanediol dibenzoate has been extensively studied for its applications in various fields:
Mécanisme D'action
1,5-Pentanediol dibenzoate is compared with other similar compounds such as:
- 1,3-Propanediol dibenzoate
- 1,4-Butanediol dibenzoate
- 1,6-Hexanediol dibenzoate
Uniqueness: this compound stands out due to its optimal balance of flexibility and durability. It offers superior plasticizing efficiency compared to shorter-chain diol dibenzoates like 1,3-propanediol dibenzoate and longer-chain diol dibenzoates like 1,6-hexanediol dibenzoate .
Comparaison Avec Des Composés Similaires
- 1,3-Propanediol dibenzoate: Known for its rapid biodegradability.
- 1,4-Butanediol dibenzoate: Exhibits reversible heat-activated plasticization properties.
- 1,6-Hexanediol dibenzoate: Offers high flexibility but may have lower mechanical strength compared to 1,5-pentanediol dibenzoate .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and effectiveness as a plasticizer make it a valuable alternative to traditional plasticizers, contributing to the development of more sustainable and environmentally friendly materials.
Propriétés
Numéro CAS |
6624-73-3 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-benzoyloxypentyl benzoate |
InChI |
InChI=1S/C19H20O4/c20-18(16-10-4-1-5-11-16)22-14-8-3-9-15-23-19(21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clé InChI |
UMNVFYKZOXQOLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCCCCOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
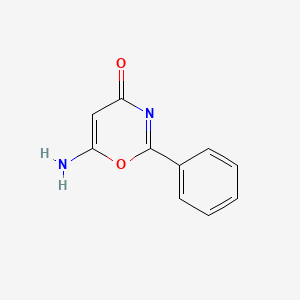

![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)
![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
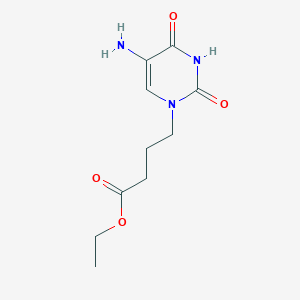
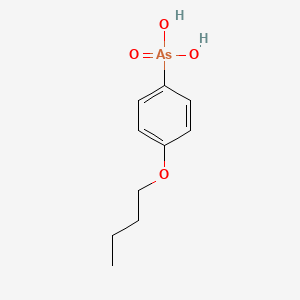
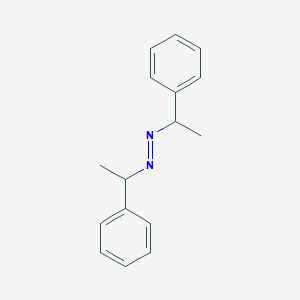
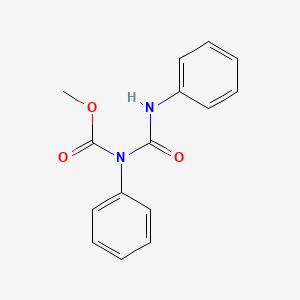
![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
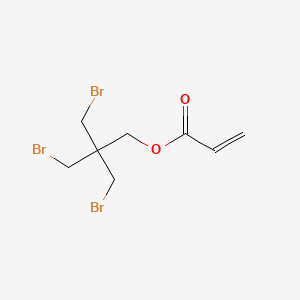
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
